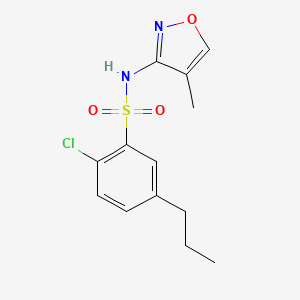
2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide, also known as CP-466722, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme Tropomyosin receptor kinase B (TrkB), which is involved in the regulation of neuronal growth and survival.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. The compound has been shown to inhibit the activity of TrkB, which is a receptor that is involved in the regulation of neuronal growth and survival. TrkB is known to play a key role in the pathogenesis of various neurological disorders such as depression, anxiety, and Alzheimer's disease. Therefore, 2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide has been studied as a potential treatment for these disorders.
Mecanismo De Acción
2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide acts as a selective inhibitor of TrkB by binding to the ATP-binding site of the kinase domain of the receptor. This binding prevents the activation of TrkB by its ligands, which results in the inhibition of downstream signaling pathways that are involved in the regulation of neuronal growth and survival.
Biochemical and Physiological Effects:
2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of TrkB in a dose-dependent manner. In vivo studies have shown that 2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide can cross the blood-brain barrier and reach the brain, where it can inhibit the activity of TrkB. This inhibition has been shown to result in the reduction of depressive-like behaviors in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide has several advantages for lab experiments. The compound is highly selective for TrkB and does not inhibit the activity of other related kinases. This selectivity makes it a valuable tool for studying the role of TrkB in various neurological disorders. However, the compound has some limitations as well. 2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide has poor solubility in water, which can make it difficult to use in some experiments. Additionally, the compound has a short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide. One area of interest is the potential use of the compound in the treatment of Alzheimer's disease. TrkB has been implicated in the pathogenesis of Alzheimer's disease, and 2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide has been shown to reduce the accumulation of amyloid-beta plaques in animal models of the disease. Another area of interest is the potential use of the compound in combination with other drugs for the treatment of depression and anxiety. Finally, further studies are needed to determine the optimal dosing and administration of 2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide for therapeutic use.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide involves a multi-step process that starts with the reaction of 4-methyl-3-nitrobenzoic acid with propylamine to form 4-methyl-3-nitrobenzylpropylamine. This intermediate is then reacted with thionyl chloride to form the corresponding 4-methyl-3-nitrobenzylpropyl chloride. The final step involves the reaction of 4-methyl-3-nitrobenzylpropyl chloride with 2-chloro-5-aminobenzenesulfonamide to form 2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide.
Propiedades
IUPAC Name |
2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-3-4-10-5-6-11(14)12(7-10)20(17,18)16-13-9(2)8-19-15-13/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEQLTOGTVKHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=NOC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-2-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]propanamide](/img/structure/B6622761.png)

![3-(2-Methylphenyl)-4-[(4-methylsulfonylphenyl)methyl]-1,2,4-oxadiazol-5-one](/img/structure/B6622768.png)
![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B6622783.png)
![9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622817.png)
![1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B6622819.png)
![9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622822.png)
![4-(2-chloro-5-propylphenyl)sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6622826.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)



![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)